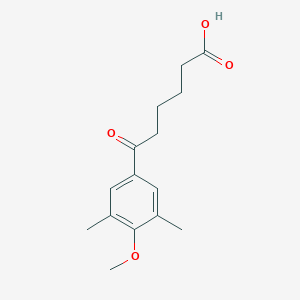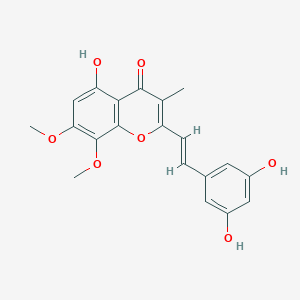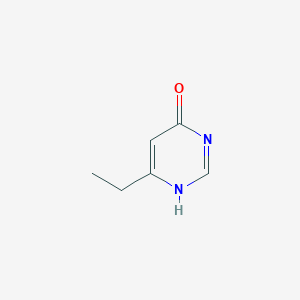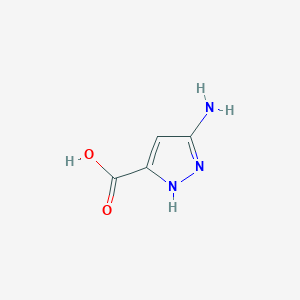![molecular formula C17H19N3O3S B053664 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- CAS No. 117976-94-0](/img/structure/B53664.png)
1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives, such as 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-, often involves condensation reactions and cycloadditions. For instance, Hranjec et al. (2008) described the synthesis of substituted 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives through condensation reactions, showcasing a foundational approach that might be relevant to synthesizing our compound of interest (Hranjec, Pavlović, Marinović, & Karminski-Zamola, 2008).
Molecular Structure Analysis
The structure of benzimidazole derivatives, including the one of interest, is characterized by its planarity and the presence of hydrogen bonds that influence its physical and chemical properties. Selvanayagam et al. (2010) studied the molecular structure of a benzimidazole derivative, noting the importance of the planar structure and intramolecular hydrogen bonding (Selvanayagam, Sridhar, Ravikumar, Kathiravan, & Raghunathan, 2010).
Chemical Reactions and Properties
Benzimidazole compounds participate in various chemical reactions, including cyclization and halogenation. The reactivity of these compounds often depends on their specific substitutions and structural configuration. Yan et al. (2009) presented a novel multicomponent reaction for synthesizing pyrido[1,2-a]benzimidazole derivatives, illustrating the versatility and reactivity of the benzimidazole core (Yan, Wang, Song, & Sun, 2009).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are critical for understanding their behavior in various environments. The synthesis and structural elucidation of these compounds, as shown by Selvanayagam et al. (2010), provide insights into their physical characteristics and potential applications (Selvanayagam et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential for forming derivatives, are fundamental aspects of benzimidazole compounds. The research by Yan et al. (2009) on the synthesis of pyrido[1,2-a]benzimidazole derivatives showcases the chemical versatility and potential for modification of the benzimidazole scaffold (Yan et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Dabigatran Etexilate Tetrahydrate - A study on the title compound provides detailed crystallographic data, highlighting the angles formed between benzene and pyridine rings and benzimidazole, which may inform the synthesis and structural analysis of related compounds (Hong-qiang Liu et al., 2012).
Synthesis of Dabigatran Etexilate - Describes the synthesis process for Dabigatran Etexilate, providing insights into the chemical reactions and conditions that could be applicable to the synthesis of similar compounds (Cheng Huansheng, 2013).
Co-crystallization and Chemical Interactions
Co-crystallization of a Benzimidazole Derivative with Carboxylic Acids - The study demonstrates how co-crystallization with carboxylic acids can alter the conformation and thermal stability of benzimidazole derivatives, which could have implications for the design of new materials or pharmaceuticals (Lihai Zhai et al., 2017).
Novel Derivatives and Biological Activity
Synthesis, Characterization of Benzimidazole Derivatives - This research outlines the synthesis and characterization of benzimidazole derivatives, showcasing their potential applications in medicinal chemistry and material science (K. Prasad et al., 2018).
Potential Anticancer Activity of Benzimidazole-based Mono/Dinuclear Zn(II) Complexes - Describes the synthesis of Zn(II) complexes with benzimidazole derivatives and their anticancer activity against human carcinoma cells, suggesting potential therapeutic applications (Jin’an Zhao et al., 2015).
Chemical Properties and Reactions
Nucleophilic Substitution in Quaternary Salts - Examines the reactivity of N,N′-linked biazoles in nucleophilic substitution reactions, which could provide insights into the reactivity and potential functionalization of similar compounds (M. Castellanos et al., 1985).
Wirkmechanismus
Target of Action
Desmethyl rabeprazole, like its parent compound rabeprazole, primarily targets the H+/K+ ATPase (hydrogen-potassium adenosine triphosphatase) in the gastric parietal cells . This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid.
Mode of Action
Desmethyl rabeprazole is a proton pump inhibitor (PPI) . It works by inhibiting the H+/K+ ATPase of the gastric cells, thereby suppressing both basal and stimulated gastric acid secretion . The compound is a prodrug that is activated in the acidic environment of the parietal cells, where it transforms into its active sulphenamide form .
Biochemical Pathways
The metabolism of desmethyl rabeprazole involves several biochemical pathways. The compound is converted to rabeprazole thioether via non-enzymatic reduction . This can be reversed by CYP3A4 at a much slower rate . Desmethyl rabeprazole thioether is then formed either by CYP2C19-mediated conversion of rabeprazole thioether or by demethylation of rabeprazole followed by non-enzymatic methods or potentially involving CYP2D6 .
Pharmacokinetics
Desmethyl rabeprazole is well absorbed within 1 hour after oral administration . Its absorption can be delayed up to 4 hours or longer by food . The compound undergoes extensive hepatic metabolism, predominantly via CYP2C19 and to a lesser extent via CYP3A4, to form inactive metabolites . Approximately 90% of the compound is excreted via the kidneys as metabolites .
Result of Action
The inhibition of gastric acid secretion by desmethyl rabeprazole results in a decrease in gastric acidity. This can provide relief from acid-related disorders such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and conditions of hypersecretory such as Zollinger-Ellison Syndrome .
Action Environment
The action of desmethyl rabeprazole can be influenced by various environmental factors. For instance, the presence of food can delay the absorption of the compound . Additionally, genetic polymorphisms in CYP2C19 can affect the metabolism of desmethyl rabeprazole, potentially influencing its efficacy .
Eigenschaften
IUPAC Name |
3-[2-(1H-benzimidazol-2-ylsulfinylmethyl)-3-methylpyridin-4-yl]oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-12-15(18-8-7-16(12)23-10-4-9-21)11-24(22)17-19-13-5-2-3-6-14(13)20-17/h2-3,5-8,21H,4,9-11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQCUJTXRBUDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90432674 | |
| Record name | 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117976-94-0 | |
| Record name | Desmethyl rabeprazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117976940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90432674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYL RABEPRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I58UIQ1OYK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Q & A
Q1: What is Desmethyl Rabeprazole Thioether and how does it relate to Rabeprazole?
A1: Desmethyl Rabeprazole Thioether is an active metabolite of the proton pump inhibitor drug, Rabeprazole. It is formed in the body after Rabeprazole is metabolized. Both Rabeprazole and its metabolites, including Desmethyl Rabeprazole Thioether, are known to inhibit gastric acid secretion. [, ]
Q2: How can Desmethyl Rabeprazole Thioether be measured in biological samples?
A2: The provided research articles describe the use of a highly sensitive liquid chromatography with tandem mass spectrometry (LC-MS/MS) method for quantifying Desmethyl Rabeprazole Thioether in human urine [] and beagle dog plasma []. This method offers a precise and accurate way to track the levels of this metabolite in research settings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methanesulfinyl-4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[D]pyridazine](/img/structure/B53582.png)









![Methyl 5-aza-1-oxaspiro[2,5]octane-5-carboxylate](/img/structure/B53602.png)


![3-Tert-butylpyrido[3,4-e][1,2,4]triazine](/img/structure/B53608.png)